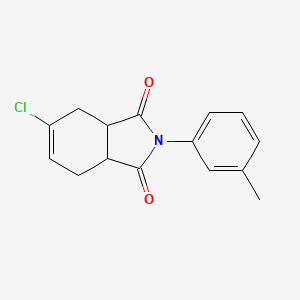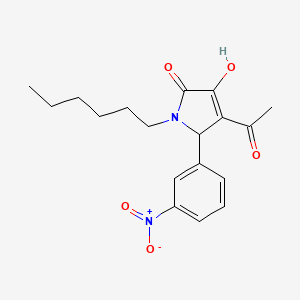
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in the regulation of cell growth, differentiation, and survival. The aim of
Mécanisme D'action
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and physiological effects:
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity towards FGFRs. This allows for the selective inhibition of FGFRs without affecting other signaling pathways. However, one of the limitations of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potential toxicity towards non-cancerous cells. This may limit its therapeutic applications in certain diseases.
Orientations Futures
There are several future directions for the study of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective FGFR inhibitors. Another potential direction is the investigation of the combination of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential therapeutic applications of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in other diseases, such as autoimmune diseases and inflammatory diseases, should be explored.
Méthodes De Synthèse
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-chloro-2-nitrobenzoic acid with 3-methylphenylhydrazine to produce 5-chloro-2-(3-methylphenyl)benzohydrazide. This intermediate is then reacted with maleic anhydride to form the final product, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of FGFRs. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to prevent the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-5,7,12-13H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEVMJRONBXSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)



methyl]phosphonate](/img/structure/B4955564.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)